molecular formula C12H13ClF3NO2 B8014229 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide

Cat. No.: B8014229
M. Wt: 295.68 g/mol
InChI Key: PRFIIMLQPHQGOC-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide is an organic compound characterized by the presence of a chloro, trifluoromethyl, and propoxyacetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2-propoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or other suitable nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting enzymes or receptors involved in critical cellular processes, leading to the modulation of biological activities such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
  • N-[4-chloro-2-(trifluoromethyl)phenyl]propionamide
  • N-[4-chloro-2-(trifluoromethyl)phenyl]butyramide

Comparison: N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable molecule for specific applications .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-2-5-19-7-11(18)17-10-4-3-8(13)6-9(10)12(14,15)16/h3-4,6H,2,5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFIIMLQPHQGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028682
Record name N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68836-61-3
Record name N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxy-acetamide
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